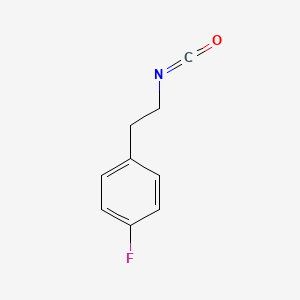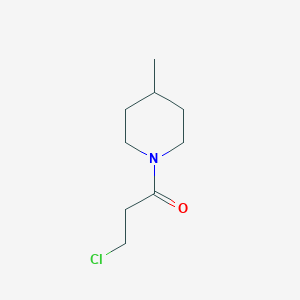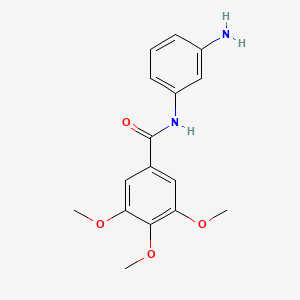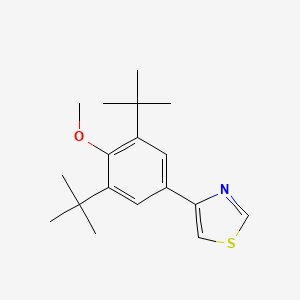![molecular formula C12H8N2O B1336114 9H-Pyrido[3,4-b]indol-1-carbaldehyd CAS No. 20127-63-3](/img/structure/B1336114.png)
9H-Pyrido[3,4-b]indol-1-carbaldehyd
Übersicht
Beschreibung
9H-pyrido[3,4-b]indole-1-carbaldehyde, also known as 9H-beta-carboline-1-carbaldehyde, is a chemical compound with the molecular formula C12H8N2O . It has a molecular weight of 196.21 . It appears as a solid under normal conditions .
Molecular Structure Analysis
The molecular structure of 9H-pyrido[3,4-b]indole-1-carbaldehyde consists of a pyrido[3,4-b]indole core with a carbaldehyde group attached . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
9H-pyrido[3,4-b]indole-1-carbaldehyde is a solid at room temperature . It has a molecular weight of 196.21 . More specific physical and chemical properties were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Chemische Eigenschaften
Die Summenformel von 9H-Pyrido[3,4-b]indol-1-carbaldehyd ist C11H8N2 und es hat ein Molekulargewicht von 168.1946 . Es ist auch unter anderen Namen bekannt, wie Carbazolin, Norharman, Norharmane, 2,9-Diazafluoren und 9H-Beta-Carbolin .
Synthese
Die Synthese von Pyrido[1,2-a]indolen, die this compound ähneln, war Gegenstand der jüngsten Forschung . Die Pyrido[1,2-a]indoleinheit findet sich in vielen organischen Verbindungen und hat die Forschung nach neuen Synthesewegen angeregt .
Biologische Evaluierung
this compound und seine Derivate haben eine breite Palette biologischer Aktivitäten gezeigt . So wurde beispielsweise eine Reihe von Piperazinyl-β-carbolin-3-carboxamid-Derivaten durch einen molekularen Hybridisierungsansatz entwickelt .
Antikrebsmittel
Es gibt Forschungsergebnisse zur Verwendung von this compound als Antikrebsmittel . Die Verbindung tert-Butyl-1-phenyl-3,4-dihydro-1H-pyrido[3,4-b]indol-2(9H)-carboxylat wurde synthetisiert und auf ihre potenziellen Antikrebsaktivitäten hin untersucht .
Anti-Leishmanien-Mittel
9-Methyl-1-phenyl-9H-pyrido[3,4-b]indolderivate wurden als potenzielle Anti-Leishmanien-Mittel bewertet . Leishmaniose ist eine durch Parasiten des Typs Leishmania verursachte Krankheit und diese Derivate könnten möglicherweise zur Behandlung eingesetzt werden .
Herstellung von β-Carbolinonderivaten
Diese Verbindung wurde zur Herstellung von 3-substituierten β-Carbolinonderivaten verwendet . Diese Art von Reaktion wurde in Laboren häufig zur Herstellung dieser Derivate eingesetzt .
Safety and Hazards
Eigenschaften
IUPAC Name |
9H-pyrido[3,4-b]indole-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c15-7-11-12-9(5-6-13-11)8-3-1-2-4-10(8)14-12/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQBGSRZQLMDEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415722 | |
| Record name | 9H-pyrido[3,4-b]indole-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20127-63-3 | |
| Record name | 20127-63-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149850 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-pyrido[3,4-b]indole-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-[(3-fluorophenyl)methylidene]hydrazinyl]benzoic Acid](/img/structure/B1336037.png)

![tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B1336045.png)
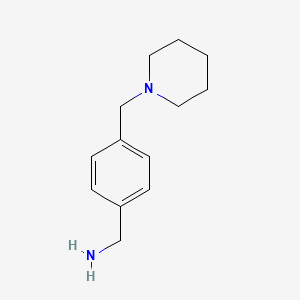
![3,3,4,4-Tetrafluorotricyclo[4.2.1.0(2,5)]non-7-ene](/img/structure/B1336050.png)
